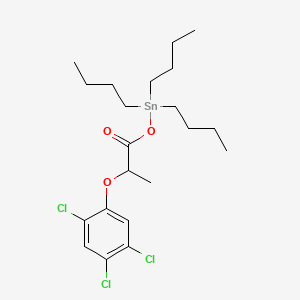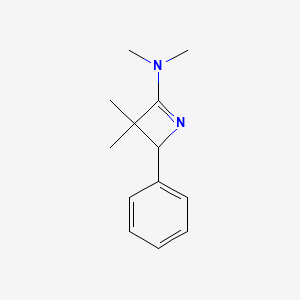
Benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester is an organosulfur compound that combines the structural elements of benzenesulfonic acid and nitrobenzene with a trichloroethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester typically involves the nitration and sulfonation of benzene. The nitration process introduces a nitro group into the benzene ring, while sulfonation adds a sulfonic acid group. The esterification of the sulfonic acid with 2,2,2-trichloroethanol results in the formation of the desired ester compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of concentrated sulfuric acid and fuming sulfuric acid (oleum) is common in the sulfonation process. The nitration step involves the use of nitric acid and sulfuric acid to generate the nitronium ion, which then reacts with benzene .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro and sulfonic acid groups can direct further substitution reactions on the benzene ring.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Major Products
Reduction: The reduction of the nitro group yields p-aminobenzenesulfonic acid, 2,2,2-trichloroethyl ester.
Hydrolysis: Hydrolysis of the ester bond produces benzenesulfonic acid and 2,2,2-trichloroethanol.
Applications De Recherche Scientifique
Benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development and as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can modify proteins and other biomolecules. The sulfonic acid group can enhance the compound’s solubility and reactivity in aqueous environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonic acid
- p-Nitrobenzenesulfonic acid
- 2,2,2-Trichloroethyl benzenesulfonate
Uniqueness
Benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of both nitro and sulfonic acid groups allows for diverse chemical transformations and applications .
Propriétés
| 73688-65-0 | |
Formule moléculaire |
C8H6Cl3NO5S |
Poids moléculaire |
334.6 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C8H6Cl3NO5S/c9-8(10,11)5-17-18(15,16)7-3-1-6(2-4-7)12(13)14/h1-4H,5H2 |
Clé InChI |
VBIFICDETLNMCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)


![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)


